molecular formula C21H31N5O6 B14232276 2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine CAS No. 821776-15-2

2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine

Cat. No.: B14232276
CAS No.: 821776-15-2
M. Wt: 449.5 g/mol
InChI Key: MJSVTRJUJWNIJQ-ZIAGYGMSSA-N
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Description

2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine is a synthetic peptide composed of four amino acids: 2-methylalanine, D-phenylalanine, D-asparagine, and 2-methylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next amino acid, protected at its amino group, is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid substitution can be achieved using specific enzymes or chemical reagents that facilitate the exchange of amino acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and reactions.

    Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.

    Industry: The compound can be used in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of 2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylalanyl-L-phenylalanyl-D-asparaginyl-2-methylalanine
  • 2-Methylalanyl-D-phenylalanyl-L-asparaginyl-2-methylalanine
  • 2-Methylalanyl-D-phenylalanyl-D-asparaginyl-L-2-methylalanine

Uniqueness

2-Methylalanyl-D-phenylalanyl-D-asparaginyl-2-methylalanine is unique due to its specific sequence and stereochemistry. The presence of D-amino acids (D-phenylalanine and D-asparagine) distinguishes it from peptides composed solely of L-amino acids. This unique configuration can result in different biological activities and stability profiles compared to similar peptides.

Properties

CAS No.

821776-15-2

Molecular Formula

C21H31N5O6

Molecular Weight

449.5 g/mol

IUPAC Name

2-[[(2R)-4-amino-2-[[(2R)-2-[(2-amino-2-methylpropanoyl)amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C21H31N5O6/c1-20(2,23)18(30)25-13(10-12-8-6-5-7-9-12)16(28)24-14(11-15(22)27)17(29)26-21(3,4)19(31)32/h5-9,13-14H,10-11,23H2,1-4H3,(H2,22,27)(H,24,28)(H,25,30)(H,26,29)(H,31,32)/t13-,14-/m1/s1

InChI Key

MJSVTRJUJWNIJQ-ZIAGYGMSSA-N

Isomeric SMILES

CC(C)(C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(=O)N)C(=O)NC(C)(C)C(=O)O)N

Canonical SMILES

CC(C)(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)(C)C(=O)O)N

Origin of Product

United States

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